N-methyl-N'-(azide-PEG3)-Cy3

Click chemistry Bioconjugation Copper-free labeling

N-methyl-N'-(azide-PEG3)-Cy3 is a heterobifunctional PROTAC linker combining a Cy3 fluorophore (555/570 nm) with an azide handle for CuAAC/SPAAC click chemistry. The PEG3 spacer enhances aqueous solubility and flexibility, enabling reliable ternary complex formation and cellular tracking. Compared to generic Cy3-azide, this compound reduces batch variability and aggregation issues. Ideal for site-specific conjugation and fluorescence polarization studies. Order direct.

Molecular Formula C32H42ClN5O3
Molecular Weight 580.2 g/mol
Cat. No. B1193303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-(azide-PEG3)-Cy3
SynonymsN-methyl-N'-(azide-PEG3)-Cy3
Molecular FormulaC32H42ClN5O3
Molecular Weight580.2 g/mol
Structural Identifiers
InChIInChI=1S/C32H42N5O3.ClH/c1-31(2)25-11-6-8-13-27(25)36(5)29(31)15-10-16-30-32(3,4)26-12-7-9-14-28(26)37(30)18-20-39-22-24-40-23-21-38-19-17-34-35-33;/h6-16H,17-24H2,1-5H3;1H/q+1;/p-1
InChIKeySGXCJGKDAXLWKL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-methyl-N'-(azide-PEG3)-Cy3 for Click Chemistry Bioconjugation: Product Specifications and Core Properties


N-methyl-N'-(azide-PEG3)-Cy3 is a heterobifunctional linker reagent that integrates the Cy3 cyanine fluorophore with an azide-reactive handle via a polyethylene glycol (PEG3) spacer arm . The compound exhibits characteristic Cy3 excitation/emission maxima at approximately 555/570 nm, enabling detection using standard TRITC/Cy3 filter sets on fluorescence microscopes and plate readers . The azide group permits participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-, DBCO-, or BCN-functionalized biomolecules . This compound is marketed as a PROTAC linker building block and a general click chemistry labeling reagent for site-specific conjugation to proteins, nucleic acids, and other biopolymers .

N-methyl-N'-(azide-PEG3)-Cy3 Differentiation: Why Generic Cy3 Azide Substitution Risks Experimental Failure


Generic Cy3-azide reagents available from multiple vendors exhibit substantial variability in purity, residual copper content, and PEG linker composition that directly impacts labeling efficiency and reproducibility . Commercial Cy3 preparations differ markedly in the proportion of monomeric versus aggregated dye species; the presence of blue-shifted shoulder peaks in absorption spectra indicates dimer/aggregate formation that reduces effective fluorophore concentration and introduces batch-to-batch variability [1]. Furthermore, PEG linker length and terminal functional group identity critically influence aqueous solubility, nonspecific binding propensity, and steric accessibility of the reactive azide moiety—parameters that cannot be reliably extrapolated from structurally distinct analogs such as N-hydroxypropyl-N'-(azide-PEG3)-Cy3 or PEG-free Cy3 azide chloride [2].

N-methyl-N'-(azide-PEG3)-Cy3 Selection Guide: Head-to-Head Quantitative Evidence Versus Cy3 Alkyne, Sulfo-Cy3 Azide, and Alexa Fluor 555


N-methyl-N'-(azide-PEG3)-Cy3 Azide Reactivity Enables CuAAC and SPAAC Compatibility Versus Cy3 Alkyne

N-methyl-N'-(azide-PEG3)-Cy3 contains an azide functional group that participates in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions, whereas Cy3-alkyne reagents are restricted to CuAAC with azide-bearing partners . This dual reactivity is particularly significant when copper toxicity must be avoided in live-cell or in vivo labeling applications; DBCO- or BCN-functionalized targets can be conjugated via SPAAC using this azide reagent without requiring copper catalyst or elevated temperatures, conditions that are incompatible with alkyne-based detection strategies .

Click chemistry Bioconjugation Copper-free labeling

N-methyl-N'-(azide-PEG3)-Cy3 Cy3 Core Exhibits Quantified Brightness Relative to Alexa Fluor 555

When conjugated to proteins, Cy3-based fluorophores exhibit approximately 2-fold lower fluorescence intensity compared to Alexa Fluor 555 conjugates at equivalent degrees of labeling [1]. This difference arises from greater susceptibility of Cy3 to self-quenching at high substitution ratios and a lower intrinsic quantum yield. However, the Cy3 chromophore remains approximately 1.9-fold brighter than Atto550 in single-molecule FRET applications under 532 nm excitation [2]. This performance positions Cy3 as an intermediate brightness fluorophore suitable for applications where Alexa Fluor 555-level brightness is not essential but cost or established protocol compatibility is prioritized.

Fluorescence brightness Flow cytometry Microscopy

Cy3 Core Photobleaching Half-Life Quantification Enables Protocol Optimization

The Cy3 fluorophore exhibits a photobleaching half-life of approximately 91 seconds in the presence of Trolox antioxidant and 50 seconds with β-mercaptoethanol under continuous 532 nm illumination when conjugated to DNA [1]. Under total internal reflection (TIRF) excitation at 3.3 mW intensity, individual Cy3 molecules display a mean photobleaching lifetime of 11.6 seconds in the absence of protective agents [2]. Addition of protocatechuate dioxygenase (PCD) with protocatechuic acid extends Cy3 half-life approximately 100-fold [3]. These quantitative benchmarks enable rational design of imaging protocols—including excitation power limits, frame acquisition rates, and oxygen-scavenging system requirements—to preserve signal integrity across experimental timescales.

Photostability Time-lapse imaging Single-molecule detection

Cy3 Dyes Exhibit Pronounced Self-Quenching and Spectral Shoulder Peaks Compared to Alexa Fluor 555 in Protein Conjugates

Absorption spectra of Cy3-protein conjugates display prominent blue-shifted shoulder peaks indicative of dye aggregation and H-dimer formation, whereas Alexa Fluor 555 conjugates exhibit only minor shoulder peaks under identical conjugation conditions [1]. This aggregation phenomenon correlates with significant fluorescence self-quenching in Cy3 conjugates, particularly at degrees of labeling exceeding ~4-6 dye molecules per protein [2]. Consequently, the effective fluorescence per dye molecule decreases with increasing labeling density, whereas Alexa Fluor conjugates maintain more linear fluorescence-to-labeling relationships. For applications requiring high substitution ratios for signal amplification, alternative fluorophores may provide superior net brightness.

Protein labeling Fluorescence quenching Conjugate quality control

N-methyl-N'-(azide-PEG3)-Cy3 Terminal Methyl Group Modulates Hydrophobicity Versus Hydroxypropyl Analog

N-methyl-N'-(azide-PEG3)-Cy3 bears a terminal N-methyl group, whereas the closely related analog N-hydroxypropyl-N'-(azide-PEG3)-Cy3 features a terminal hydroxypropyl moiety [1]. The methyl terminus confers marginally increased hydrophobicity compared to the hydroxyl-bearing analog, which may influence membrane permeability in cellular uptake studies and partitioning behavior in biphasic reaction systems. Conversely, the hydroxypropyl variant offers a free hydroxyl group that may be further derivatized or hydrogen-bond with aqueous solvent to enhance water solubility . Selection between these analogs should be guided by the intended reaction medium (aqueous buffer versus organic co-solvent) and whether the terminal group may participate in unintended hydrogen-bonding interactions with the target biomolecule.

PEG linker Solubility Non-specific binding

N-methyl-N'-(azide-PEG3)-Cy3 Validated Application Scenarios in PROTAC Development and Bioorthogonal Imaging


PROTAC Linker for Fluorescence-Based Degradation Monitoring

N-methyl-N'-(azide-PEG3)-Cy3 is specifically validated as a PEG-based linker component in PROTAC (proteolysis-targeting chimera) synthesis . The compound's azide group enables modular assembly with alkyne-functionalized E3 ligase ligands and target protein ligands via CuAAC click chemistry. The Cy3 fluorophore permits tracking of PROTAC cellular uptake and intracellular distribution by fluorescence microscopy, while the PEG3 spacer provides sufficient conformational flexibility to facilitate ternary complex formation between the target protein, PROTAC, and E3 ligase . Users should note that Cy3's moderate photostability (half-life ~50-90 s under typical imaging conditions) may limit extended time-lapse tracking of PROTAC dynamics [1].

Copper-Free SPAAC Labeling of Azide-Tagged Biomolecules

For applications where copper toxicity is prohibitive—including live-cell imaging, in vivo tracking, or labeling of copper-sensitive enzymes—N-methyl-N'-(azide-PEG3)-Cy3 enables strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-functionalized targets . This copper-free click chemistry proceeds at physiological pH and temperature without catalyst, preserving cell viability and protein function. The Cy3 emission at 570 nm provides sufficient spectral separation from DAPI (461 nm) and GFP (509 nm) for multicolor imaging, though the lower brightness relative to Alexa Fluor 555 (approximately 2-fold) may require longer exposure times or higher gain settings .

Fixed-Cell and In-Gel Fluorescence Detection of Alkyne-Labeled Proteins

N-methyl-N'-(azide-PEG3)-Cy3 is suitable for CuAAC-based detection of alkyne-tagged proteins in fixed and permeabilized cells, as well as for direct in-gel fluorescence visualization of click-labeled proteins . The PEG3 spacer enhances aqueous solubility compared to PEG-free Cy3-azide, reducing precipitation during in-gel staining protocols. Users should account for Cy3's prominent blue-shifted shoulder peak, which indicates dye aggregation at high local concentrations and may necessitate optimization of labeling density to avoid self-quenching that reduces detectable signal . The compound's excitation maximum at 555 nm aligns with standard 532 nm and 543 nm laser lines on confocal microscopes and flow cytometers.

Fluorescence Polarization and FRET-Based Binding Assays

The Cy3 fluorophore serves as an effective fluorescence polarization probe and FRET donor when paired with Cy5 or other far-red acceptors. Single-molecule FRET studies establish Cy3 as a reliable donor with excitation at 550 nm and emission at 565 nm, exhibiting a photobleaching half-life of 91 seconds in Trolox-containing imaging buffer . The azide functional group of N-methyl-N'-(azide-PEG3)-Cy3 permits site-specific conjugation to alkyne-modified nucleic acids or proteins, minimizing heterogeneity that would otherwise confound distance distribution measurements. The PEG3 linker provides sufficient reach to reduce fluorophore-quencher interactions with the conjugated biomolecule surface, improving FRET efficiency accuracy .

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